ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate has been utilized in heterocyclic synthesis, particularly in the formation of pyran, pyridine, and pyridazine derivatives. This process involves the reactivity of similar compounds with various active methylene reagents, highlighting its utility in synthesizing complex heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Novel Pyrazolo[3,4-b]pyridine Synthesis
The compound has been instrumental in the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products. This synthesis is achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, proving effective in creating new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Fluorophore Development
This compound is also pivotal in the development of new fluorophores. The cascade reaction of similar compounds with α, β-unsaturated ester leads to the formation of pyrazolo[1,5-a]pyridines that exhibit strong fluorescence in solutions. This demonstrates its potential in fluorescent material synthesis (Yan, Guiyun, Ji, & Yanqing, 2018).
Trifluoromethyl-Promoted Functional Pyrazolopyrimidine Synthesis
The compound's unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These synthesized products have potential applications in various fields, including as fluorescent molecules and monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Phosphine-Catalyzed Annulation
The compound plays a role in phosphine-catalyzed annulation processes. It acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This demonstrates its utility in complex organic syntheses (Zhu, Lan, & Kwon, 2003).
Mechanism of Action
Target of action
The compound “ethyl 5-methyl-1-(5-((pyridin-2-ylmethyl)carbamoyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate” contains a pyrazole ring and a pyridine ring. Compounds containing these structures are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Pyrazole and pyridine derivatives can act as inhibitors or activators of their targets, depending on the specific interactions between the compound and the target .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole and pyridine derivatives, like the compound , often have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of action
The molecular and cellular effects of the compound would depend on its targets and mode of action. For example, if it acts as an inhibitor of a particular enzyme, it could decrease the activity of that enzyme, leading to changes in the cell’s metabolic state .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound might be more stable and active at physiological pH and temperature .
Properties
IUPAC Name |
ethyl 5-methyl-1-[5-(pyridin-2-ylmethylcarbamoyl)pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-3-27-19(26)16-12-23-24(13(16)2)17-8-7-14(10-21-17)18(25)22-11-15-6-4-5-9-20-15/h4-10,12H,3,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHOZHUBWYCKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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